molecular formula C8H4Cl2N2S B1421004 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole CAS No. 887623-87-2

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole

Cat. No.: B1421004
CAS No.: 887623-87-2
M. Wt: 231.1 g/mol
InChI Key: MZLWEBFWFODGTC-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzenediazonium chloride with thiourea in the presence of hydrochloric acid. The reaction mixture is then heated to induce cyclization, forming the desired thiadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be involved in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino-substituted thiadiazole, while oxidation may produce a sulfoxide or sulfone derivative.

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Agricultural Chemistry: It is explored as a potential pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,2,4-thiadiazole: Lacks the 4-chlorophenyl group, resulting in different reactivity and applications.

    3-(4-Chlorophenyl)-1,2,4-thiadiazole: Similar structure but without the chlorine atom on the thiadiazole ring.

Uniqueness

5-Chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal and materials chemistry.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLWEBFWFODGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzenecarboximidamide hydroiodide (5.00 g, 17.7 mmol) and perchloromethyl mercaptan (1.90 ml, 17.7 mmol) in dichloromethane (100 ml) was added dropwise a solution of sodium hydroxide (3.55 g, 88.8 mmol) in water (7 ml) under ice-cooling. Then, the reaction mixture was stirred under ice-cooling for 1 hour and at room temperature for 1 hour. The organic layer was separated, washed with water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.78 g (31.2%) of the desired product as a solid.
Name
4-fluorobenzenecarboximidamide hydroiodide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
31.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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